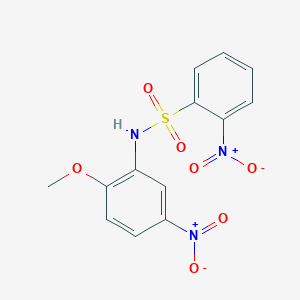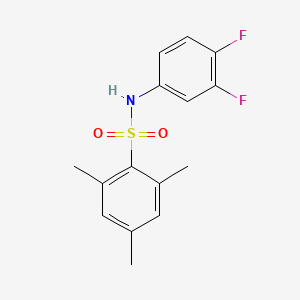![molecular formula C32H37NO9S3 B11030217 Tetramethyl 6'-(2-ethylbutanoyl)-5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11030217.png)
Tetramethyl 6'-(2-ethylbutanoyl)-5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s full name is quite a mouthful, so let’s break it down. It contains several key components:
Tetramethyl: Refers to the presence of four methyl (CH₃) groups.
6’-(2-ethylbutanoyl): Indicates a substituent at the 6’ position, consisting of an ethylbutanoyl group.
5’,5’,8’,9’-tetramethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]: This complex fused ring system forms the core structure.
2’,3’,4,5-tetracarboxylate: Refers to four carboxylate (COO⁻) groups attached to the core.
- This compound likely has interesting properties due to its intricate structure.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. given its complexity, it likely involves multiple steps.
- Industrial production methods may involve modifications of existing synthetic strategies or custom approaches.
Chemical Reactions Analysis
- Reactions this compound may undergo include oxidation, reduction, and substitution.
- Common reagents and conditions would depend on the specific functional groups involved.
- Major products could include derivatives with altered substituents or functional groups.
Scientific Research Applications
Chemistry: Investigating its reactivity, stability, and potential as a building block for new materials.
Biology: Studying its interactions with biological molecules (e.g., enzymes, receptors).
Medicine: Exploring its pharmacological properties (e.g., anticancer, antimicrobial).
Industry: Assessing its use in organic electronics, sensors, or other advanced materials.
Mechanism of Action
- The compound’s mechanism likely involves interactions with specific molecular targets (e.g., proteins, nucleic acids).
- Pathways affected could include redox processes, enzyme inhibition, or signal transduction.
Comparison with Similar Compounds
- Unfortunately, I don’t have direct information on similar compounds with this exact structure.
- you can explore related compounds like TEMPO derivatives , 2,2,3,3-tetramethylbutane , or 5,5’,6,6’-tetramethyl-3,3’-di-tert-butyl-1,1’-biphenyl-2,2’-diol .
Remember that this compound’s detailed study may require specialized research beyond what’s readily available
Properties
Molecular Formula |
C32H37NO9S3 |
|---|---|
Molecular Weight |
675.8 g/mol |
IUPAC Name |
tetramethyl 6'-(2-ethylbutanoyl)-5',5',8',9'-tetramethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C32H37NO9S3/c1-11-17(12-2)26(34)33-19-14-16(4)15(3)13-18(19)20-25(31(33,5)6)43-22(28(36)40-8)21(27(35)39-7)32(20)44-23(29(37)41-9)24(45-32)30(38)42-10/h13-14,17H,11-12H2,1-10H3 |
InChI Key |
QLIICAUCMLDOHS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)N1C2=C(C=C(C(=C2)C)C)C3=C(C1(C)C)SC(=C(C34SC(=C(S4)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2,4-Trimethyl-1-[(3,4,5-trimethoxyphenyl)carbonyl]-1,2,3,4-tetrahydroquinolin-6-yl 3,4,5-trimethoxybenzoate](/img/structure/B11030142.png)

![ethyl 2-{[(3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11030155.png)
![7-(2,4-Dichlorophenyl)-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11030156.png)
![4-fluoro-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B11030159.png)

![2-[4-(2-furylcarbonyl)piperazino]-1-(2-methyl-1H-indol-3-yl)-2-phenyl-1-ethanone](/img/structure/B11030173.png)
![N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}biphenyl-4-carboxamide](/img/structure/B11030188.png)
![Methyl 7-(4-methoxyphenyl)-6-oxo-6,7-dihydropyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine-9-carboxylate](/img/structure/B11030196.png)
![2-[(4-methylphenyl)amino]-6-oxo-N-[2-(trifluoromethyl)phenyl]-3,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B11030198.png)
![N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B11030201.png)
![4,4,9-trimethyl-6-(piperidin-1-ylmethyl)-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11030207.png)
![N-(1H-benzimidazol-2-ylmethyl)-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11030215.png)
